molecular formula C9H15NO B2917268 n-[1-(Propan-2-yl)cyclopropyl]prop-2-enamide CAS No. 1862059-97-9

n-[1-(Propan-2-yl)cyclopropyl]prop-2-enamide

Cat. No.: B2917268
CAS No.: 1862059-97-9
M. Wt: 153.225
InChI Key: IDACPAZXEIKADG-UHFFFAOYSA-N
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Description

n-[1-(Propan-2-yl)cyclopropyl]prop-2-enamide: is a chemical compound characterized by its unique cyclopropyl and prop-2-enamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[1-(Propan-2-yl)cyclopropyl]prop-2-enamide typically involves the reaction of cyclopropylamine with prop-2-enoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:

    Cyclopropylamine: is reacted with .

  • The reaction is conducted in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed.
  • The reaction mixture is stirred at a low temperature to ensure complete reaction and to prevent decomposition of the product.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but is optimized for large-scale synthesis. This includes:

    Continuous flow reactors: to maintain consistent reaction conditions.

    Automated monitoring systems: to control temperature, pressure, and reactant concentrations.

    Purification processes: such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: n-[1-(Propan-2-yl)cyclopropyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as or in a polar solvent.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

n-[1-(Propan-2-yl)cyclopropyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which n-[1-(Propan-2-yl)cyclopropyl]prop-2-enamide exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation or pain perception, leading to its potential therapeutic effects.

Comparison with Similar Compounds

  • n-[1-(3-Cyanophenyl)cyclopropyl]prop-2-enamide
  • n-[1-(Phenylsulfonamido)cyclopropyl]prop-2-enamide

Comparison:

  • Structural Differences: While similar in having a cyclopropyl group, the substituents on the cyclopropyl ring or the amide group can vary, leading to differences in chemical reactivity and biological activity.
  • Uniqueness: n-[1-(Propan-2-yl)cyclopropyl]prop-2-enamide is unique due to its specific isopropyl substitution, which can influence its steric and electronic properties, making it distinct in its reactivity and potential applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(1-propan-2-ylcyclopropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-4-8(11)10-9(5-6-9)7(2)3/h4,7H,1,5-6H2,2-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDACPAZXEIKADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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